[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
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Overview
Description
Scientific Research Applications
Triazole Derivatives in Pharmaceutical Chemistry
Triazole derivatives, including those structurally similar to “[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride”, are prominent in pharmaceutical chemistry for their broad spectrum of pharmacological activity. The 1,2,4-triazole nucleus is often incorporated into drug designs due to its ability to form hydrogen bonds, enhancing solubility and dipole character. For instance, this structure is present in clinically significant drugs such as Rizatriptan (anti-migraine), Ribavirin (antiviral), and Anastrozole (anticancer). Derivatives like trans-3-methoxy-4-(1H-1,2,4-triazol-1-yl) pyrrolidin-1-yl) (phenyl)methanone exhibit significant biological activities, showcasing the therapeutic potential of triazole-based compounds (Prasad et al., 2021).
Antimicrobial Properties
Some 1,2,4-triazole derivatives demonstrate notable antimicrobial properties. Compounds like 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol have been synthesized, starting from furan-2-carbohydrazide, and exhibit activity against various microorganisms. These derivatives are characterized by IR, 1H NMR, 13C NMR, and mass spectral studies, and their antimicrobial properties highlight the potential for these compounds in medical applications (Başoğlu et al., 2013).
Role in Energetic Materials
The combination of 1,2,3-triazole and 1,2,4-triazole frameworks in certain compounds leads to materials with high energy density and low sensitivity, making them suitable for applications in energetic materials. These compounds, like 5-(5-nitro-2H-1,2,3-triazole-4-yl)-4H-1,2,4-triazole-3,4-diamine, exhibit thermal stability and detonation velocities higher than traditional explosives such as RDX, along with lower mechanical sensitivity. This makes them promising candidates for the development of new high-energy density materials (Yao et al., 2021).
properties
IUPAC Name |
[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c9-5-7-10-8(12-11-7)6-1-3-13-4-2-6;/h6H,1-5,9H2,(H,10,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJDOSRYECELKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NNC(=N2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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